![molecular formula C12H16N2O4S B12917189 N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine CAS No. 88327-96-2](/img/structure/B12917189.png)
N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)amino)acetic acid is a compound that features a pyrrolidine ring, a sulfonyl group, and an amino acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)amino)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Coupling with Phenyl and Amino Acid Moieties: The final step involves coupling the pyrrolidine-sulfonyl intermediate with a phenyl group and an amino acid moiety under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)amino)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)amino)acetic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)amino)acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity . This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: A five-membered lactam with similar structural features.
Pyrrolidin-2,5-dione: Another pyrrolidine derivative with distinct biological activities.
Prolinol: A pyrrolidine-based compound used in organic synthesis.
Uniqueness
2-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)amino)acetic acid is unique due to the combination of its pyrrolidine ring, sulfonyl group, and amino acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propriétés
Numéro CAS |
88327-96-2 |
|---|---|
Formule moléculaire |
C12H16N2O4S |
Poids moléculaire |
284.33 g/mol |
Nom IUPAC |
2-(4-pyrrolidin-1-ylsulfonylanilino)acetic acid |
InChI |
InChI=1S/C12H16N2O4S/c15-12(16)9-13-10-3-5-11(6-4-10)19(17,18)14-7-1-2-8-14/h3-6,13H,1-2,7-9H2,(H,15,16) |
Clé InChI |
BYYDMDWOJRQKEX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



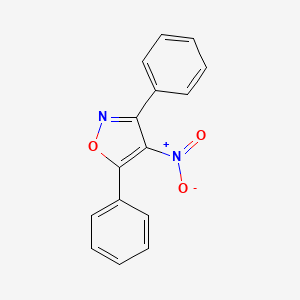
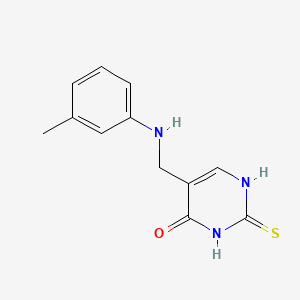
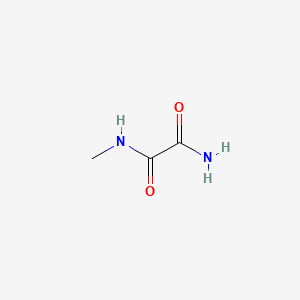
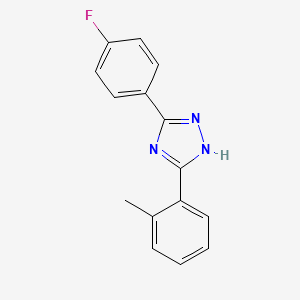
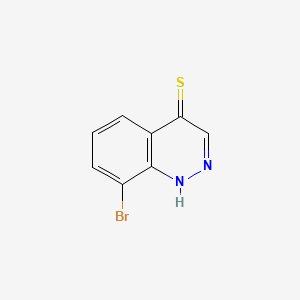
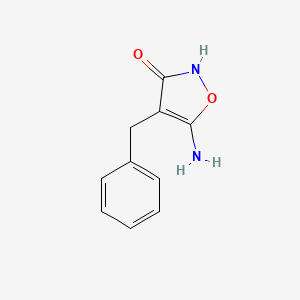
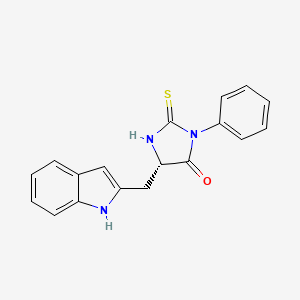

![5-[({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12917167.png)

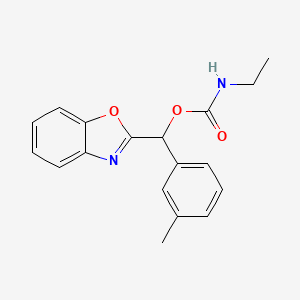
![3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12917182.png)
![1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one](/img/structure/B12917184.png)
